Metolachlor esa
Overview
Description
Metolachlor ethanesulfonic acid is a degradation product of the herbicide metolachlor, which is widely used in agriculture to control annual grasses and small-seeded broadleaf weeds. Metolachlor ethanesulfonic acid is formed through the microbial degradation of metolachlor in the environment. It is known for its persistence and mobility in soil and water, making it a significant environmental contaminant.
Preparation Methods
Synthetic Routes and Reaction Conditions
Metolachlor ethanesulfonic acid is primarily formed through the microbial degradation of metolachlor in soil. The degradation process involves the replacement of the chlorine atom in metolachlor with a glutathione conjugate, followed by further decomposition through oxidation and hydroxylation to form metolachlor ethanesulfonic acid and metolachlor oxanilic acid .
Industrial Production Methods
There are no specific industrial production methods for metolachlor ethanesulfonic acid as it is not synthesized for commercial use. Instead, it is a byproduct of the degradation of metolachlor in the environment.
Chemical Reactions Analysis
Types of Reactions
Metolachlor ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized in the environment.
Hydrolysis: It can undergo hydrolysis under certain conditions.
Common Reagents and Conditions
The degradation of metolachlor to metolachlor ethanesulfonic acid involves microbial action and environmental conditions such as the presence of water and oxygen .
Major Products Formed
The primary degradation products of metolachlor include metolachlor ethanesulfonic acid and metolachlor oxanilic acid .
Scientific Research Applications
Metolachlor ethanesulfonic acid has several scientific research applications, including:
Environmental Studies: It is used as an indicator of metolachlor contamination in soil and water.
Analytical Chemistry: The compound is used in the development of analytical methods for detecting and quantifying metolachlor and its degradation products in environmental samples.
Mechanism of Action
Metolachlor ethanesulfonic acid does not have a specific mechanism of action as it is a degradation product rather than an active compound. its presence in the environment can indicate the degradation pathways of metolachlor. The degradation process involves microbial enzymes that catalyze the conversion of metolachlor to its metabolites .
Comparison with Similar Compounds
Similar Compounds
Metolachlor oxanilic acid: Another degradation product of metolachlor, formed through similar microbial processes.
Acetochlor ethanesulfonic acid: A degradation product of the herbicide acetochlor, which shares similar environmental behavior and degradation pathways.
Uniqueness
Metolachlor ethanesulfonic acid is unique in its persistence and mobility in the environment, making it a significant marker for metolachlor contamination. Its formation and behavior in the environment are well-studied, providing valuable insights into the environmental fate of chloroacetamide herbicides .
Properties
IUPAC Name |
2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S/c1-5-13-8-6-7-11(2)15(13)16(12(3)9-21-4)14(17)10-22(18,19)20/h6-8,12H,5,9-10H2,1-4H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGKZVUEZXGYSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037567 | |
Record name | Metolachlor ESA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171118-09-5 | |
Record name | Metolachlor ESA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171118-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metolachlor ethanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171118095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metolachlor ESA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(2-Ethyl-6-methyl-phenyl)-(2-methoxy-1-methyl-ethyl)-carbamoyl]-methanesulfonic acid sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METOLACHLOR ETHANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25I8391P98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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